

An In-depth Technical Guide to the Scientific Applications of IR-825

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Compound of Interest

Compound Name: **IR-825**

Cat. No.: **B8194941**

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Introduction

IR-825 is a near-infrared (NIR) cyanine dye that has garnered significant attention in the scientific community for its potent photothermal and fluorescent properties. This guide provides a comprehensive overview of its applications in research, with a focus on its use as a photothermal agent in cancer therapy and as a fluorescent probe for bioimaging. Detailed experimental protocols, quantitative data, and illustrations of key mechanisms are presented to facilitate its application in a research setting.

Core Applications of IR-825

The primary application of **IR-825** in scientific research is as a photothermal therapy (PTT) agent.^{[1][2]} PTT is a minimally invasive therapeutic strategy that utilizes agents that can convert near-infrared light into heat, leading to localized hyperthermia and subsequent ablation of cancerous tissues.^[2] **IR-825**'s strong absorbance in the NIR region (around 808 nm) allows for deep tissue penetration of the excitation light, a crucial feature for treating solid tumors.^{[3][4]}

Beyond its photothermal capabilities, **IR-825** is also a fluorescent dye, enabling its use in near-infrared fluorescence imaging. This dual functionality allows for image-guided therapy, where the accumulation of **IR-825** in the tumor can be visualized before and during PTT, enhancing the precision of the treatment.^[5]

Due to its hydrophobic nature and to improve its stability and tumor-targeting efficiency, **IR-825** is often encapsulated within various nanocarriers, such as polymeric nanoparticles, liposomes, and micelles.[5][6] These nanoformulations can also be co-loaded with chemotherapeutic drugs for synergistic chemo-photothermal therapy.[6]

Quantitative Data Summary

The following tables summarize key quantitative parameters of **IR-825** and its application in photothermal therapy, compiled from various research articles.

Table 1: Photophysical Properties of **IR-825**

Property	Value	Reference
Absorption Maximum (λ_{max})	~810 nm	[7]
Emission Maximum (λ_{em})	~830 nm	[5][7]
Molar Extinction Coefficient	High in the NIR region	[8]
Photothermal Conversion Efficiency (η)	Varies with formulation, reported up to 44.7%	[9]

Table 2: Typical Experimental Parameters for **IR-825** Mediated Photothermal Therapy

Parameter	In Vitro	In Vivo (Mouse Models)	Reference
IR-825 Concentration	5 - 50 $\mu\text{g/mL}$	3.6 - 35 mg/kg (injected dose)	[3]
Laser Wavelength	808 nm	808 nm	[3][4]
Laser Power Density	0.3 - 1.5 W/cm ²	0.3 - 2 W/cm ²	[10][11][12]
Irradiation Duration	5 - 12 min	5 - 15 min	[3][11]

Experimental Protocols

Preparation of **IR-825**-Loaded Nanoparticles (General Protocol)

This protocol provides a general framework for the synthesis of **IR-825** loaded polymeric nanoparticles using the oil-in-water emulsion solvent evaporation method. Specific polymers and parameters may need to be optimized for different applications.

Materials:

- **IR-825**
- Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer
- Dichloromethane (DCM) or other organic solvent
- Poly(vinyl alcohol) (PVA) or other surfactant
- Deionized water
- Magnetic stirrer
- Probe sonicator
- Centrifuge

Procedure:

- Dissolve a specific amount of PLGA and **IR-825** in DCM.
- Prepare an aqueous solution of PVA.
- Add the organic phase (PLGA/**IR-825** in DCM) to the aqueous PVA solution under constant stirring to form a primary emulsion.
- Sonicate the primary emulsion using a probe sonicator to reduce the droplet size and form a nanoemulsion.

- Stir the nanoemulsion overnight at room temperature to allow for the evaporation of the organic solvent (DCM).
- Collect the nanoparticles by centrifugation.
- Wash the nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated **IR-825**.
- Resuspend the final nanoparticle pellet in an appropriate buffer or deionized water for characterization and further use.

Characterization:

- Size and Zeta Potential: Dynamic Light Scattering (DLS)
- Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)
- Drug Loading and Encapsulation Efficiency: UV-Vis Spectroscopy to measure the amount of encapsulated **IR-825**.

In Vitro Photothermal Therapy Protocol

This protocol outlines the steps to assess the efficacy of **IR-825**-mediated PTT on cancer cells in culture.

Materials:

- Cancer cell line (e.g., 4T1, HeLa)
- Cell culture medium and supplements
- **IR-825** or **IR-825**-loaded nanoparticles
- Phosphate-buffered saline (PBS)
- 96-well plates
- 808 nm NIR laser

- Cell viability assay kit (e.g., MTT, Calcein-AM/Propidium Iodide)
- Microplate reader or fluorescence microscope

Procedure:

- Seed cancer cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with varying concentrations of **IR-825** or **IR-825**-loaded nanoparticles for a predetermined incubation time (e.g., 4-24 hours).
- Wash the cells with PBS to remove the free compound or nanoparticles.
- Add fresh cell culture medium to each well.
- Expose the designated wells to an 808 nm NIR laser at a specific power density for a set duration. Include control groups: untreated cells, cells with **IR-825**/nanoparticles but no laser, and cells with laser only.
- Incubate the cells for a further 24 hours.
- Assess cell viability using a standard assay like MTT or live/dead staining with Calcein-AM and Propidium Iodide.
- Quantify the results using a microplate reader or by imaging with a fluorescence microscope.

In Vivo Photothermal Therapy Protocol (Tumor-Bearing Mouse Model)

This protocol describes a typical in vivo PTT experiment using a xenograft or allograft tumor model in mice. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

- Tumor-bearing mice (e.g., BALB/c or nude mice with subcutaneous tumors)
- Sterile **IR-825** formulation for injection (e.g., nanoparticles suspended in PBS)

- 808 nm NIR laser with a fiber optic cable
- Infrared thermal camera
- Anesthesia (e.g., isoflurane)
- Calipers for tumor measurement

Procedure:

- When tumors reach a suitable size (e.g., 50-100 mm³), randomly assign the mice to different treatment groups (e.g., PBS + Laser, **IR-825** formulation only, **IR-825** formulation + Laser).
- Administer the **IR-825** formulation intravenously or intratumorally.
- At a predetermined time point post-injection (to allow for tumor accumulation, often determined by imaging), anesthetize the mice.
- Irradiate the tumor area with an 808 nm NIR laser at a specific power density for a set duration.
- Monitor the temperature of the tumor surface during irradiation using an infrared thermal camera.
- Monitor tumor growth over time by measuring tumor volume with calipers.
- Monitor the body weight and overall health of the mice throughout the experiment.
- At the end of the study, euthanize the mice and excise the tumors and major organs for histological analysis (e.g., H&E staining, TUNEL assay).

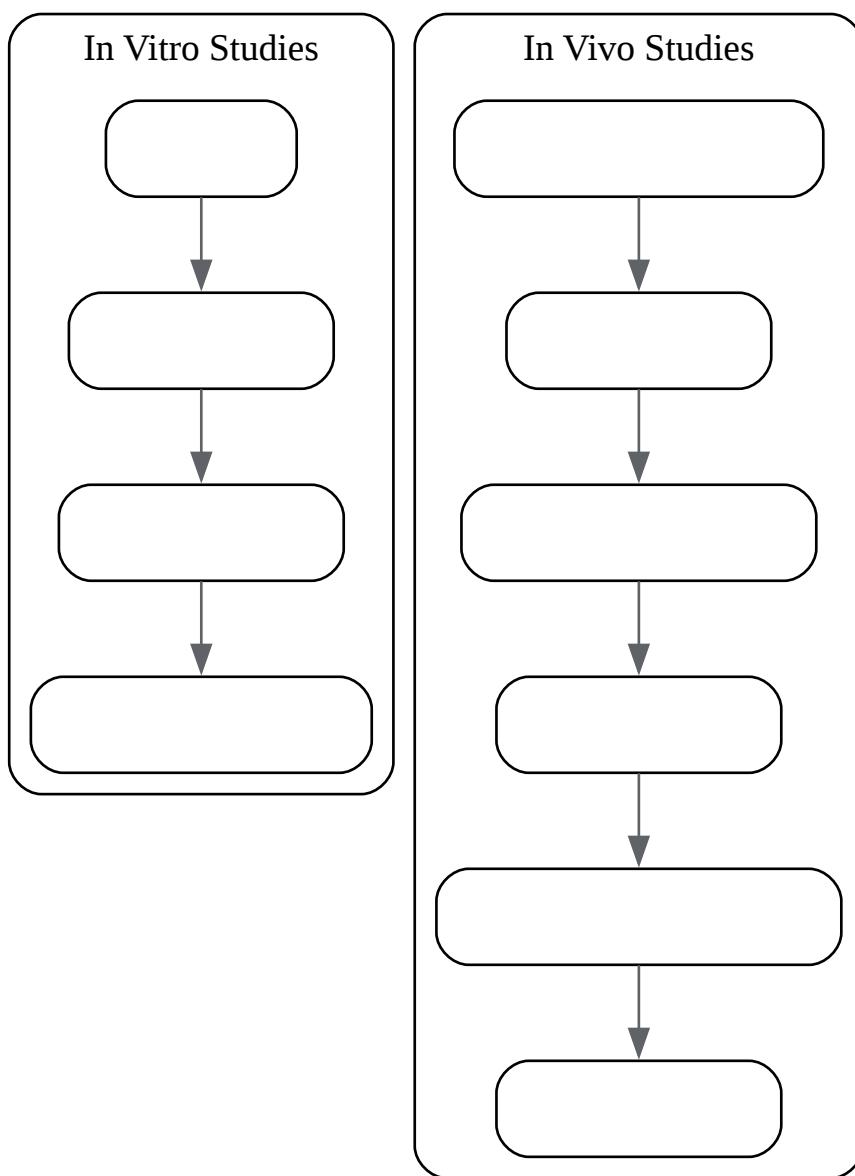
Signaling Pathways and Mechanisms of Action

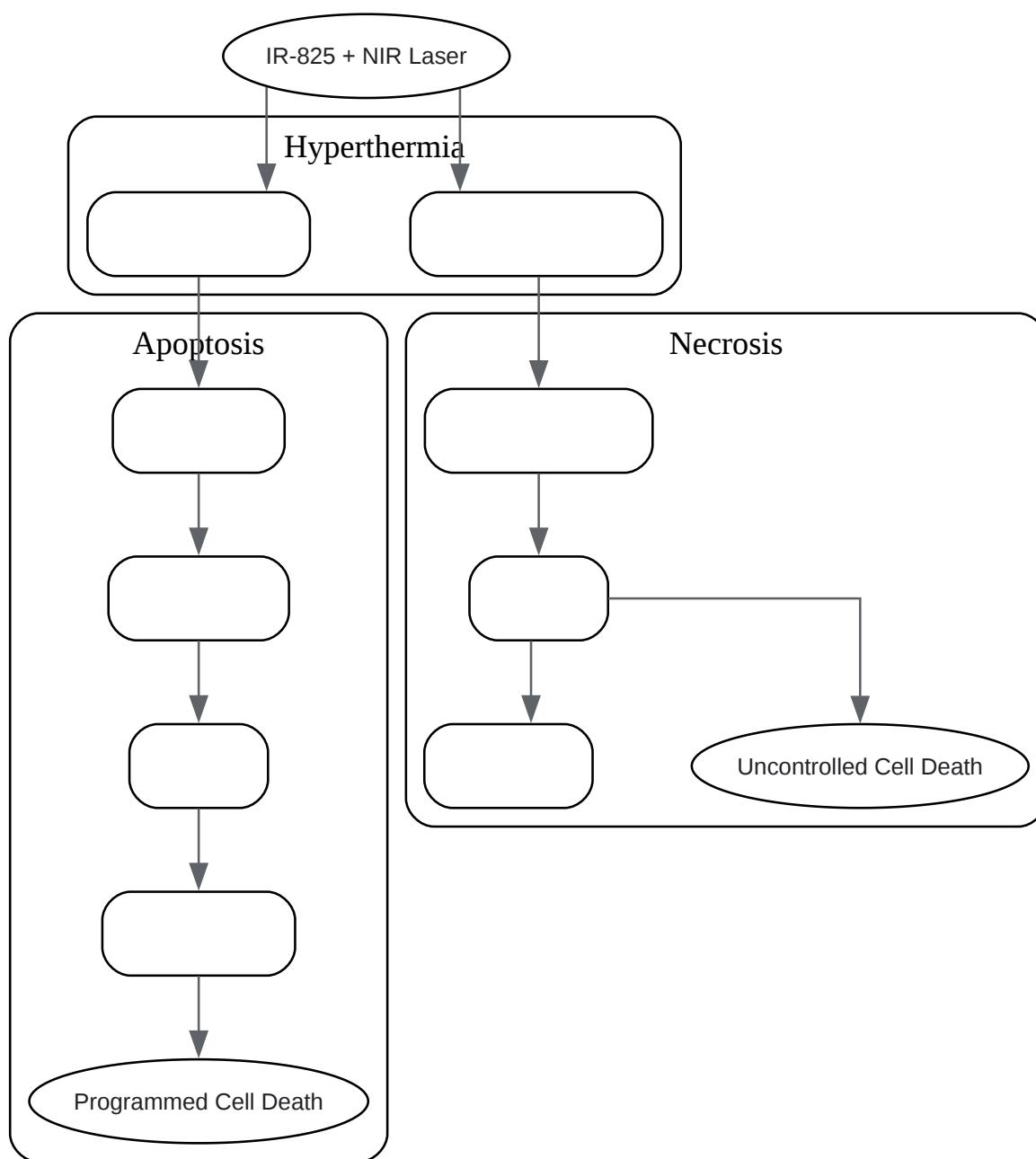
IR-825-mediated photothermal therapy primarily induces cell death through hyperthermia. The elevated temperatures (typically above 43°C) cause irreversible damage to cellular structures and proteins, leading to cell death via two main pathways: apoptosis and necrosis.[6][7][13]

- Apoptosis (Programmed Cell Death): Mild hyperthermia can trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases (initiator and effector caspases) that execute the apoptotic program.[7][14]
- Necrosis (Uncontrolled Cell Death): At higher temperatures, the cellular damage is more severe, leading to necrosis. This is characterized by the loss of plasma membrane integrity, swelling of the cytoplasm and organelles, and ultimately cell lysis, which can trigger an inflammatory response.[13][15]

The choice between apoptosis and necrosis is often dependent on the temperature achieved and the duration of the hyperthermia.

Visualizations





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